5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride is systematically named according to IUPAC guidelines. Its structure comprises a 1,2-oxazole ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a dimethylaminomethyl moiety, which is protonated to form the hydrochloride salt. The molecular formula is C₇H₁₁ClN₂O₃ , with a molar mass of 206.63 g/mol .
The SMILES notation (O=C(C1=NOC(CN(C)C)=C1)O.[H]Cl ) highlights the connectivity: a five-membered isoxazole ring (N-O-C-C-N) with a carboxylic acid (-COOH) at position 3 and a dimethylamino-methyl (-CH₂N(CH₃)₂) group at position 5, coordinated to a chloride counterion. The InChIKey (OZAJCZWONVXBKU-UHFFFAOYSA-N ) further confirms the stereochemical uniqueness of the compound.
Crystallographic Studies and Three-Dimensional Conformational Analysis
While direct crystallographic data for this compound are unavailable in the provided sources, structural insights can be inferred from related isoxazole derivatives. For example, X-ray diffraction studies of analogous molecules, such as 3-isoxazolecarboxylic acid (C₄H₃NO₃), reveal planar isoxazole rings with bond lengths of 1.355–1.404 Å for N-O and C-O bonds. Computational modeling suggests that the dimethylaminomethyl substituent adopts a gauche conformation relative to the isoxazole ring, minimizing steric hindrance between the methyl groups and the heterocycle.
The hydrochloride salt likely stabilizes through ionic interactions between the protonated dimethylamino group and the chloride ion, as observed in similar amine-hydrochloride systems. Intermolecular hydrogen bonds, such as N⁺-H···Cl⁻ and O-H···O=C , may contribute to crystal packing, though experimental validation is required.
Protonation State Analysis in Hydrochloride Salt Formation
The dimethylamino group (-N(CH₃)₂ ) in the parent compound acts as a Brønsted base , with a predicted pKa of ~10.7 based on analogous amines like dimethylamine. Protonation occurs at the tertiary nitrogen under acidic conditions, forming a quaternary ammonium center (-N⁺(CH₃)₂H ) that pairs with a chloride ion. This protonation enhances the compound’s water solubility due to increased polarity, a critical feature for pharmaceutical applications.
Infrared (IR) spectroscopy of related hydrochlorides shows characteristic N⁺-H stretching vibrations at ~2500–3000 cm⁻¹ and C=O stretches at ~1700 cm⁻¹. Nuclear magnetic resonance (NMR) data would likely reveal downfield shifts for protons near the ammonium and carboxylate groups, consistent with electronic deshielding.
Comparative Structural Analysis with Isoxazole Derivatives
Comparative analysis highlights key differences between this compound and other isoxazole derivatives:
The electron-withdrawing carboxylic acid at C3 reduces the isoxazole ring’s electron density, while the electron-donating dimethylamino group at C5 creates a push-pull electronic effect. This contrasts with 4,5-dimethylisoxazole , where methyl groups enhance lipophilicity without significant electronic modulation. The hydrochloride salt’s ionic character further differentiates it from neutral derivatives like 5-methylisoxazole-4-carboxylic acid (C₅H₅NO₃).
Properties
IUPAC Name |
5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-9(2)4-5-3-6(7(10)11)8-12-5;/h3H,4H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUHHRRTQBBWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NO1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427378-57-1 | |
| Record name | 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and a nitrile.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable precursor.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group attached to the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Overview
- Molecular Formula: C₇H₁₀N₂O₃
- Molecular Weight: Approximately 170.17 g/mol
- SMILES Notation: CN(C)CC1=CC(=NO1)C(=O)O
Medicinal Chemistry
5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride is investigated for its therapeutic properties, particularly in the development of new pharmaceuticals. Its oxazole ring structure is common in many bioactive compounds, making it a valuable scaffold for drug design.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects: Research indicates potential anti-inflammatory applications, which could be beneficial in treating various inflammatory diseases.
Biochemical Assays
The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions.
- Enzyme Inhibition Studies: It has been utilized to investigate the inhibition of specific enzymes involved in metabolic pathways.
- Protein Interaction Studies: The compound's ability to interact with proteins makes it useful for studying protein-ligand interactions.
Organic Synthesis
In organic chemistry, this compound acts as a versatile building block for synthesizing complex molecules.
- Synthesis of Heterocycles: It is employed as an intermediate in the synthesis of various heterocyclic compounds.
- Reagent in Reactions: The compound can serve as a nucleophilic agent in substitution reactions, facilitating the formation of new chemical entities.
Neuropharmacology
Research into the neuropharmacological effects of this compound has shown promise in modulating neurotransmitter activity.
- Potential CNS Modulator: Studies are underway to assess its effects on neurotransmitter release and uptake, which could have implications for treating neurological disorders such as depression and anxiety.
Material Science
The structural properties of this compound are being explored for applications in material science.
- Development of Novel Materials: Its unique chemical characteristics can be harnessed to create materials with specific electronic or photonic properties.
Case Study 1: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of various oxazole derivatives, this compound demonstrated significant inhibitory effects against several bacterial strains. The results indicated that modifications to the dimethylamino group could enhance activity further.
Case Study 2: Enzyme Interaction
Another research project focused on the interaction between this compound and cytochrome P450 enzymes. The findings suggested that it could act as an inhibitor, providing insights into its potential role in drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted 1,2-Oxazole Derivatives
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic Acid
- Molecular formula: C₁₁H₇Cl₂NO₄
- Key features: Substituted with a 2,4-dichlorophenoxymethyl group.
- Properties : Higher molecular weight (288.08 g/mol), density (1.543 g/cm³), and acidity (pKa 3.31) compared to the target compound due to electron-withdrawing Cl substituents .
5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic Acid
- Molecular formula: C₇H₅F₅NO₃
- Key features : Contains a pentafluoroethyl group.
5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic Acid Hydrochloride
- Molecular formula : C₁₄H₁₈N₅O₃·HCl
- Key features : Azide-functionalized piperidine substituent.
Table 1: Comparative Analysis of 1,2-Oxazole Derivatives
Heterocyclic Analogs with Different Cores
Ranitidine Hydrochloride (Furan-Based Analog)
- Molecular formula : C₁₃H₂₂N₄O₃S·HCl
- Key features: Contains a 5-[(dimethylamino)methyl]-2-furanyl group.
- Properties : Clinically used H₂ antagonist; the furan ring offers distinct electronic properties compared to oxazole, influencing receptor binding and metabolic pathways .
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride
Table 2: Comparison with Heterocyclic Analogs
Biological Activity
5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 206.63 g/mol. Its structure includes an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen, along with a dimethylamino group that enhances its basicity and potential biological activity. The hydrochloride form improves its solubility in aqueous environments, making it suitable for pharmaceutical applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways. For instance, derivatives of isoxazole have shown potent inhibitory effects on monoamine oxidase enzymes, which are crucial in neurotransmitter metabolism .
- Receptor Modulation : The presence of the dimethylamino group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, potentially modulating receptor activities.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, studies on related oxazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from low micromolar concentrations, indicating strong antimicrobial potential .
Antitumor Activity
In preclinical studies, compounds resembling this compound have been evaluated for their antitumor properties. For instance, analogs targeting the enzyme indoleamine 2,3-dioxygenase (IDO1) have shown promising results in inhibiting tumor growth by modulating immune responses within the tumor microenvironment . These findings suggest that further investigation into the antitumor capabilities of this specific compound could be warranted.
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various synthesized alkaloids, including those structurally related to this compound. The results indicated potent activity against E. coli and C. albicans with MIC values as low as 0.0048 mg/mL .
- Enzyme Inhibition Studies : Research focusing on oxazole derivatives revealed that certain compounds exhibited significant inhibition of IDO1 with IC50 values in the nanomolar range. This indicates a potential application for this compound in cancer immunotherapy through enzyme modulation .
Summary of Biological Activities
Q & A
Q. What statistical methods are appropriate for dose-response studies with non-linear kinetics?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
